N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine
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Overview
Description
n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine is an organic compound with the molecular formula C10H15NS It is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine typically involves the reaction of 4-(methylthio)benzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature to slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler amine structure.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified amine structures.
Substitution: Nitro, halogen, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine: shares structural similarities with other phenyl ethanamine derivatives, such as:
Uniqueness
The presence of the methylthio group in n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine imparts unique chemical and biological properties, distinguishing it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
55653-25-3 |
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Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-methyl-2-(4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NS/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
UDYJEDHXTPIBMR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=C(C=C1)SC |
Origin of Product |
United States |
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